molecular formula C12H10O2 B073860 2-Naphthyl acetate CAS No. 1523-11-1

2-Naphthyl acetate

Cat. No.: B073860
CAS No.: 1523-11-1
M. Wt: 186.21 g/mol
InChI Key: RJNPPEUAJCEUPV-UHFFFAOYSA-N
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Description

2-Naphthyl acetate is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a colorless, crystalline solid used primarily as a laboratory reagent. This compound is an ester derived from 2-naphthol and acetic acid, and it is known for its applications in various biochemical assays and research studies .

Mechanism of Action

Target of Action

The primary target of 2-Naphthyl acetate is esterase enzymes . These enzymes play a crucial role in the hydrolysis of esters into an acid and alcohol in the presence of water.

Mode of Action

This compound acts as an ester substrate for esterase enzymes . It interacts with these enzymes, which then catalyze its hydrolysis. This interaction and subsequent hydrolysis result in changes at the molecular level, leading to the production of 2-naphthol and acetic acid .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ester hydrolysis pathway facilitated by esterase enzymes . The downstream effects of this pathway involve the generation of 2-naphthol and acetic acid, which can further participate in various biochemical reactions within the cell.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of 2-naphthol and acetic acid via the hydrolysis of the ester bond . These products can further interact with cellular components and participate in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthyl acetate can be synthesized through the esterification of 2-naphthol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + \text{CH}{3}\text{COCl} \rightarrow \text{C}{10}\text{H}{7}\text{OCOCH}{3} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride and a catalyst to enhance the reaction rate and yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthyl acetate undergoes several types of chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.

Common Reagents and Conditions:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 2-naphthol and acetic acid. [ \text{C}{7}\text{OCOCH}{2}\text{O} \rightarrow \text{C}{7}\text{OH} + \text{CH}_{3}\text{COOH} ]

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Major Products Formed: The major products formed from these reactions include 2-naphthol, acetic acid, and various substituted naphthyl derivatives .

Scientific Research Applications

2-Naphthyl acetate has a wide range of applications in scientific research:

    Biochemistry: It is used as a substrate in enzyme assays to measure esterase activity. The hydrolysis of this compound by esterases releases 2-naphthol, which can be quantified spectrophotometrically.

    Chemistry: It serves as a reagent in organic synthesis for the preparation of various naphthyl derivatives.

    Medicine: Research studies utilize this compound to investigate enzyme kinetics and inhibitor screening.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    1-Naphthyl acetate: Similar to 2-naphthyl acetate but with the ester group attached to the 1-position of the naphthalene ring.

    2-Naphthol: The parent compound of this compound, used in various organic synthesis reactions.

    2-Naphthyl α-D-glucopyranoside: A derivative used in biochemical assays.

Uniqueness: this compound is unique due to its specific reactivity and applications in enzyme assays. Its ability to act as a substrate for esterases makes it valuable for studying enzyme activity and inhibition, distinguishing it from other naphthyl derivatives .

Properties

IUPAC Name

naphthalen-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c1-9(13)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNPPEUAJCEUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883578
Record name 2-Naphthalenol, 2-acetate
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1523-11-1
Record name 2-Naphthyl acetate
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Record name 2-Naphthalenol, 2-acetate
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Record name 2-Naphthyl acetate
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Record name 2-Naphthalenol, 2-acetate
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Record name 2-naphthyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Naphthyl acetate?

A1: this compound has the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been used to characterize this compound. For example, researchers have used 1H NMR and IR spectroscopies to characterize the compound and its derivatives. []

Q3: What is the role of this compound in studying enzyme activity?

A3: this compound is often used as a model substrate to study the activity of enzymes, particularly esterases. [, , , , , , , , , , , ] This is because its hydrolysis produces 2-naphthol, which can be easily detected and quantified by spectroscopic methods.

Q4: How is this compound used in cholinesterase assays?

A4: this compound acts as a "pro-enhancer" in assays for cholinesterase activity. When the enzyme hydrolyzes this compound, it produces 2-naphthol, which enhances the chemiluminescent reaction of luminol-H2O2-horseradish peroxidase. This allows for the detection and quantification of cholinesterase. [, ]

Q5: Can this compound be used to study enzymatic activity in non-aqueous environments?

A5: Yes, researchers have successfully used this compound to study enzymatic reactions within reverse micelles, which are nano-sized water droplets dispersed in an oil phase. These systems mimic non-aqueous environments found in biological systems. [, , , , ]

Q6: Can the type of reverse micelle influence enzymatic activity towards this compound?

A7: Yes, studies have shown that the type of surfactant used to form the reverse micelles can significantly impact the catalytic efficiency of enzymes like α-chymotrypsin when hydrolyzing this compound. For example, cationic reverse micelles have been shown to create a "super-water" environment that enhances enzyme activity compared to anionic reverse micelles. []

Q7: How does the concentration of this compound affect its hydrolysis rate by corneal esterases?

A8: Studies using rabbit corneal epithelial fractions have shown that increasing the concentration of this compound does not lead to a proportional increase in its hydrolysis rate by corneal esterases. This suggests potential substrate inhibition at higher concentrations. []

Q8: How does the presence of peptides influence the enzymatic hydrolysis of this compound?

A9: Research suggests that certain peptides, like enkephalins and their hydrolytic fragments, can inhibit the hydrolysis of this compound by corneal esterases. []

Q9: Have there been any computational studies on this compound?

A10: Yes, computational chemistry techniques, like MP2(full)/6-31G(d) calculations, have been employed to study the energetics and properties of this compound and its isomers. [] These calculations provide insights into the stability and electronic structure of the molecule.

Q10: Can insect resistance to insecticides involve this compound?

A11: Yes, resistance to insecticides like organophosphates and carbamates in insects can involve altered esterase activity, often measured using this compound as a substrate. [, , , ] Elevated esterase activity can contribute to resistance by increasing the detoxification rate of these insecticides.

Q11: How is this compound hydrolysis typically monitored?

A12: The hydrolysis of this compound can be monitored using UV-Vis spectroscopy. The product, 2-naphthol, has a distinct absorption spectrum that allows for its quantification, thus enabling the determination of reaction rates and kinetic parameters. [, , ]

Q12: What are the common substrates used for detecting esterase activity in insects?

A13: 1-Naphthyl acetate and this compound are commonly used substrates for detecting and characterizing esterase activity in insects. [, , , ] Differences in activity towards these substrates can provide insights into the types of esterases present and their potential role in insecticide resistance.

Q13: Are there any known applications of this compound in perfume compositions?

A14: A derivative of this compound, perhydro-5,5,8a-trimethyl-2-naphthyl acetate, has been reported as a component in perfume compositions. [] This suggests potential applications of this compound derivatives in fragrance development.

Q14: Can the photo-Fries rearrangement be applied to this compound?

A15: Yes, this compound undergoes the photo-Fries rearrangement upon irradiation, yielding ortho- and para-hydroxyaryl-s-triazines. [, ] This reaction is influenced by substituents on the naphthalene ring, with electron-donating groups favoring the rearrangement.

Q15: What is the significance of the photo-Fries rearrangement of this compound in polymer chemistry?

A16: The photo-Fries rearrangement of this compound can be used to create nonrandom chromophore distributions within polymers like poly(methyl methacrylate). [] This has implications for studying energy transfer processes within polymeric materials.

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